molecular formula C11H9ClN2O4S B13814114 1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride

1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride

Cat. No.: B13814114
M. Wt: 300.72 g/mol
InChI Key: IXWRSCFAXAALMO-UHFFFAOYSA-N
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Description

1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride typically involves the reaction of 4-nitrobenzoic acid with thiazole derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include thiourea, ethyl 4-bromo-3-oxopentanoate, and various acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives .

Scientific Research Applications

1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, blocking receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride is unique due to its specific combination of the thiazole ring and the 4-nitrobenzoate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl 4-nitrobenzoate;hydrochloride

InChI

InChI=1S/C11H8N2O4S.ClH/c14-11(17-6-10-5-12-7-18-10)8-1-3-9(4-2-8)13(15)16;/h1-5,7H,6H2;1H

InChI Key

IXWRSCFAXAALMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CN=CS2)[N+](=O)[O-].Cl

Origin of Product

United States

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